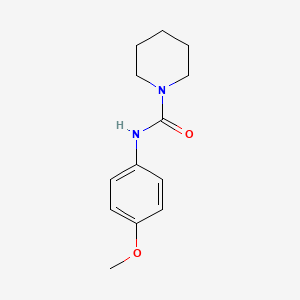

N-(4-methoxyphenyl)piperidine-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methoxyphenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-17-12-7-5-11(6-8-12)14-13(16)15-9-3-2-4-10-15/h5-8H,2-4,9-10H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPWCVPAEKSXDEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)N2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60181046 | |

| Record name | 1-Piperidinecarboxamide, N-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2645-37-6 | |

| Record name | 1-Piperidinecarboxamide, N-(4-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002645376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperidinecarboxamide, N-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)piperidine-1-carboxamide typically involves the reaction of 4-methoxyaniline with piperidine-1-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives. This reaction is critical for modifying the compound’s pharmacological properties.

Mechanistic Insight : Acidic conditions protonate the amide oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. In basic conditions, hydroxide ions deprotonate water to generate a stronger nucleophile.

Alkylation/Acylation at Piperidine Nitrogen

The secondary amine in the piperidine ring participates in alkylation or acylation reactions, expanding functional diversity.

| Reaction Type | Reagents | Products | Reference |

|---|---|---|---|

| Alkylation | Benzyl bromide, K₂CO₃ | N-Benzyl-N-(4-methoxyphenyl)piperidine-1-carboxamide | |

| Acylation | Acetyl chloride, Et₃N | N-Acetyl-N-(4-methoxyphenyl)piperidine-1-carboxamide |

Key Observation : Alkylation typically requires a base (e.g., K₂CO₃) to deprotonate the piperidine nitrogen, enhancing nucleophilicity.

Oxidation Reactions

The methoxy group and piperidine ring are susceptible to oxidation under controlled conditions.

Mechanistic Note : Demethylation of the methoxy group proceeds via radical intermediates in strong acidic oxidizers.

Nucleophilic Substitution

The methoxy group can undergo substitution reactions under specific conditions.

| Reagents | Conditions | Products | Reference |

|---|---|---|---|

| HBr (48%), reflux | Nucleophilic substitution | N-(4-Hydroxyphenyl)piperidine-1-carboxamide | |

| NaSH, ethanol | 70°C, 12h | N-(4-Mercaptophenyl)piperidine-1-carboxamide |

Structural Impact : Substitution at the para position modifies electronic properties, enhancing solubility or reactivity.

Ring-Opening and Functionalization

The piperidine ring can undergo ring-opening under extreme conditions or functionalization via cross-coupling.

Applications : Ring-opening products serve as intermediates for polyamine synthesis, while cross-coupling introduces aromatic diversity.

Complexation and Chelation

The carboxamide and piperidine groups enable metal coordination, relevant in catalysis or material science.

| Metal Ion | Conditions | Application | Reference |

|---|---|---|---|

| Cu(II) | Ethanol, RT | Stabilized copper complexes for catalytic oxidation | |

| Fe(III) | Aqueous buffer, pH 7 | Magnetic nanoparticle functionalization |

Characterization : Complexes are analyzed via UV-Vis, ESR, and X-ray crystallography .

Scientific Research Applications

Medicinal Chemistry

N-(4-methoxyphenyl)piperidine-1-carboxamide has been studied for its interactions with various biological targets, making it a candidate for drug development.

- Pharmacological Effects : Research indicates that this compound can modulate receptor activity, particularly as an inhibitor of fatty acid amide hydrolase (FAAH), which is relevant in pain management and inflammation reduction .

Drug Discovery

The compound's ability to interact with multiple receptors positions it as a valuable tool in drug design:

- Targeting Receptors : Studies have shown its potential in modulating the activity of chemokine receptors like CCR5, which is crucial in HIV research. Its structural features allow it to bind effectively to various enzymes and receptors, providing insights into new therapeutic pathways.

Biological Research

In biological studies, this compound serves as an important intermediate:

- Biochemical Assays : It has been utilized in assays to evaluate the binding affinity and inhibitory potential against key enzymes such as dihydrofolate reductase (DHFR), contributing to the development of treatments for diseases like cancer and tuberculosis .

Case Study 1: CCR5 Antagonism

A study demonstrated that this compound effectively inhibits the CCR5 receptor, preventing HIV-1 entry into cells. This mechanism highlights its potential application in developing antiviral therapies.

Case Study 2: FAAH Inhibition

Research focused on the compound's role as a FAAH inhibitor showed promising results in pain relief models. The modulation of endocannabinoid levels through FAAH inhibition suggests therapeutic applications in chronic pain management .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Aryl Substituent Variations

The aryl group attached to the piperidine carboxamide significantly impacts physicochemical and pharmacological properties. Key comparisons include:

- Electron-Donating vs. Withdrawing Groups: The 4-methoxy group improves solubility and may enhance receptor binding through hydrogen bonding, whereas electron-withdrawing groups (e.g., NO₂, F) increase stability but reduce solubility .

- Biological Implications : The 4-methoxyphenyl moiety in compound 4m (N-(4-methoxyphenyl) derivative) showed superior local anesthetic efficacy over phenyl or chlorophenyl analogs, likely due to optimized lipophilicity .

Piperidine Ring Modifications

Modifications to the piperidine core alter conformational flexibility and target engagement:

Anti-Cancer Activity

Derivatives like N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (compound 40) exhibit potent anti-proliferative effects against HCT-1, SF268, and MCF-7 cell lines . The methoxyphenyl group may facilitate membrane penetration, enhancing intracellular accumulation.

Local Anesthetic Efficacy

This compound derivatives (e.g., compound 4m) demonstrate prolonged anesthetic action with reduced hepatotoxicity compared to lidocaine, attributed to the methoxy group’s balance of lipophilicity and metabolic stability .

Biological Activity

N-(4-methoxyphenyl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and implications for therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a methoxyphenyl group and a carboxamide functional group. Its molecular formula is , with a molecular weight of approximately 288.35 g/mol. The presence of the methoxy group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

The primary mechanism of action for this compound involves its role as a CCR5 antagonist , which inhibits the entry of HIV-1 into host cells by blocking the CCR5 receptor. This action disrupts the normal function of the receptor, thereby preventing viral infection. Additionally, studies have indicated that this compound may interact with various enzymes and receptors involved in cellular signaling pathways, contributing to its pharmacological effects.

Antiviral Activity

This compound has shown promising antiviral properties, particularly against HIV-1. By blocking the CCR5 receptor, it effectively reduces viral load in infected cells.

Anticancer Potential

Recent investigations have highlighted the compound's potential in inhibiting cancer cell proliferation. For instance, it has been evaluated for its efficacy against various cancer cell lines, demonstrating significant cytotoxic effects at specific concentrations.

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. In studies targeting Mycobacterium tuberculosis, analogs containing similar piperidine structures exhibited varying degrees of activity, suggesting that modifications to the piperidine ring can influence efficacy against bacterial pathogens .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is a small molecule with favorable absorption characteristics. Factors such as lipophilicity and molecular weight contribute to its bioavailability. Studies suggest that environmental factors and drug-drug interactions can significantly affect its stability and efficacy in vivo .

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(4-methoxyphenyl)-4-methylpiperidine-1-carboxamide | C_{17}H_{22}N_2O_2 | Contains a methyl substitution on the piperidine |

| N-(4-bromophenyl)-4-(4-methoxyphenyl)methylpiperidine-1-carboxamide | C_{17}H_{20}BrN_2O_2 | Substituted with bromine, affecting reactivity |

| 4-cyano-N-(4-methoxyphenyl)methylpiperidine-1-carboxamide | C_{17}H_{20}N_2O_2 | Contains a cyano group, influencing polarity |

Case Studies

Case Study 1: Antiviral Efficacy

A study conducted on the antiviral activity of this compound demonstrated that at concentrations above 10 µM, there was a significant reduction in HIV-1 replication in vitro. The mechanism was attributed to CCR5 blockade, which was confirmed through receptor binding assays .

Case Study 2: Anticancer Activity

In vitro tests on various cancer cell lines revealed that this compound inhibited cell growth by inducing apoptosis at concentrations ranging from 5 to 20 µM. The compound's ability to modulate apoptotic pathways was further investigated using flow cytometry and Western blot analysis to assess protein expression related to apoptosis.

Q & A

Q. What are the optimal synthetic routes for N-(4-methoxyphenyl)piperidine-1-carboxamide, and how can purity be validated?

Methodological Answer: The synthesis typically involves reacting piperidine with 4-methoxyphenyl isocyanate under anhydrous conditions. A reported procedure (yield: 84%) includes refluxing in ethyl acetate, followed by recrystallization to isolate colorless crystals. Purity is validated via:

- HPLC : Purity >99% confirmed using reverse-phase chromatography .

- Spectroscopy : ¹H-NMR (400 MHz) and ¹³C-NMR (101 MHz) in (CD₃)₂CO solvent provide structural confirmation. Key signals include δ 7.84 (broad singlet, NH) and δ 155.7 ppm (carbonyl C=O) .

- Mass Spectrometry : MS-ESI confirms the molecular ion peak at m/z 205.4 .

Q. How can researchers characterize the crystalline structure of this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Crystallization : Grow crystals in ethyl acetate or acetonitrile .

- Data Collection : Use a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å). For example, a related compound (N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide) crystallizes in orthorhombic systems with unit cell parameters a = 13.286 Å, b = 9.1468 Å, c = 10.957 Å .

- Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., N–H⋯O chains) to explain packing motifs .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data between piperidine carboxamide derivatives be resolved?

Methodological Answer: Discrepancies often arise from substituent effects (e.g., methoxy vs. chloro groups) or crystallization solvents. Strategies include:

- Comparative Analysis : Overlay crystal structures (e.g., using Mercury software) to assess conformational differences in the piperidine ring (chair vs. boat) .

- DFT Calculations : Compare experimental bond lengths/angles with theoretical models to validate distortions caused by electron-donating groups (e.g., methoxy) .

- Thermal Motion Analysis : Evaluate anisotropic displacement parameters to distinguish static disorder from dynamic effects .

Q. What strategies are employed to analyze the bioactivity of this compound derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., chloro, methoxy) and test against biological targets. For example, fluorinated analogs of piperidine carboxamides show enhanced receptor binding in neurological studies .

- In Vitro Assays : Use radioligand displacement assays (e.g., for serotonin or dopamine receptors) with IC₅₀ determination .

- Metabolic Stability : Assess cytochrome P450 interactions via liver microsome assays .

Q. How can researchers address contradictions in spectroscopic data during impurity profiling?

Methodological Answer:

- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals in complex mixtures (e.g., distinguishing regioisomers) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulae (e.g., C₁₃H₁₇ClN₂O) to rule out byproducts .

- Parallel Synthesis : Compare batches synthesized under varying conditions (e.g., solvent polarity, temperature) to identify impurity sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.